![molecular formula C11H12ClNS B11775482 2-Butyl-6-chlorobenzo[d]thiazole](/img/structure/B11775482.png)
2-Butyl-6-chlorobenzo[d]thiazole
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Overview
Description
2-Butyl-6-chlorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-chlorobenzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : 2-Butyl-6-chlorobenzo[d]thiazole exhibits significant antimicrobial and antifungal properties. It disrupts the cell membranes of bacteria and fungi, leading to cell death. This makes it a potential candidate for developing new antibiotics and antifungal agents .
- Anti-inflammatory Effects : The compound has shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which can be beneficial in treating inflammatory diseases.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Its structural analogs have been studied for their potential in targeting various cancer-related proteins .
- Neurological Applications : There is growing interest in benzothiazole derivatives for their potential in treating neuropsychiatric disorders. Compounds targeting dopamine receptors have been identified, indicating a possible role for this compound in this area .
Biological Studies
- Tuberculosis Research : The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results as a bactericidal agent. Its derivatives have been screened for antitubercular activity, highlighting its potential in combating resistant strains .
- Structure-Activity Relationships : Studies on various benzothiazole derivatives, including this compound, have established important structure-activity relationships that guide the design of more effective therapeutic agents .
Industrial Applications
- Dyes and Pigments Production : Due to its chemical structure, this compound is utilized in manufacturing dyes and pigments. Its stability and reactivity make it suitable for creating vibrant colors used in various materials.
- Chemical Intermediates : The compound serves as a building block for synthesizing more complex molecules in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Case Studies
- Antimicrobial Development : A study highlighted the efficacy of this compound against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development .
- Cancer Research : In preclinical studies, derivatives of this compound showed significant inhibition of tumor growth in various cancer cell lines, supporting further investigation into its therapeutic applications .
- Inflammation Models : Experimental models indicated that treatment with this compound resulted in reduced inflammation markers, suggesting its utility in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-Butyl-6-chlorobenzo[d]thiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
2-Butyl-6-chlorobenzo[d]thiazole can be compared with other benzothiazole derivatives:
2-Chlorobenzothiazole: Similar structure but lacks the butyl group, resulting in different chemical properties and applications.
6-Chloro-2-mercaptobenzothiazole: Contains a thiol group instead of a butyl group, leading to different reactivity and applications.
2-Butylbenzothiazole:
Properties
Molecular Formula |
C11H12ClNS |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
2-butyl-6-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12ClNS/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4H2,1H3 |
InChI Key |
LNZSSTIECXFGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
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